3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride
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Overview
Description
3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride is a chemical compound with the molecular formula C9H13BrClNO. It is a white to off-white crystalline powder that is soluble in water. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride typically involves the reaction of 3-bromobenzaldehyde with nitromethane to form 3-bromo-β-nitrostyrene. This intermediate is then reduced to 3-bromo-β-aminostyrene, which is subsequently subjected to a hydrolysis reaction to yield 3-Amino-3-(3-bromophenyl)propan-1-ol. Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is then purified using crystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Formation of 3-bromo-β-nitrostyrene.
Reduction: Formation of various amines or alcohols.
Substitution: Formation of compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride
- 3-Amino-3-(2-bromophenyl)propan-1-ol hydrochloride
- 3-Amino-3-(3-chlorophenyl)propan-1-ol hydrochloride
Uniqueness
3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride is unique due to its specific bromine substitution pattern, which can influence its reactivity and interaction with other molecules. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3-amino-3-(3-bromophenyl)propan-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO.ClH/c10-8-3-1-2-7(6-8)9(11)4-5-12;/h1-3,6,9,12H,4-5,11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRCPFDLHRPOIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CCO)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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